

Solubility Profile and Process Engineering of 5-Chloro-2-ethoxyacetophenone

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Compound of Interest

Compound Name: 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one

CAS No.: 875258-48-3

Cat. No.: B3024520

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Executive Summary

5-Chloro-2-ethoxyacetophenone (CAS: 54682-86-9) is a critical intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceutical active ingredients (APIs), specifically serving as a precursor for substituted benzoic acid derivatives.[1] Its physicochemical behavior is dominated by the interplay between the lipophilic chloro-phenyl moiety and the polar, yet non-protic, ethoxy-acetyl functionalities.[1]

This technical guide delineates the solubility landscape of 5-chloro-2-ethoxyacetophenone, establishing a thermodynamic framework for solvent selection in process development.[1]

Unlike its hydroxy-analogue (5-chloro-2-hydroxyacetophenone), the ethoxy derivative lacks a strong hydrogen-bond donor, significantly altering its dissolution entropy in protic solvents.[1]

This guide provides the methodology for precise solubility determination, thermodynamic modeling via the Apelblat equation, and strategies for crystallization.[1]

Physicochemical Profile & Relevance[1][2][3][4][5][6]

Chemical Identity[1][3][5][6][7][8][9]

- IUPAC Name: 1-(5-chloro-2-ethoxyphenyl)ethanone[1]

- CAS Number: 54682-86-9[1][2][3][4][5]
- Molecular Formula:

[1]
- Molecular Weight: 198.65 g/mol [1]
- Physical State: Solid (crystalline) or supercooled liquid depending on purity/temperature.[1]
- Key Functional Groups:
 - Chloro group (C-5): Increases lipophilicity and density.[1]
 - Ethoxy group (C-2): Provides steric bulk and electron donation; removes the phenolic H-bond donor found in precursors.[1]
 - Acetyl group (C-1): Polar acceptor, susceptible to nucleophilic attack.[1]

Solubility Governing Principles

The solubility of 5-chloro-2-ethoxyacetophenone follows the "Like Dissolves Like" principle but is nuanced by specific solute-solvent interactions:

- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): High solubility due to dipole-dipole interactions with the carbonyl group.[1]
- Alcohols (e.g., Ethanol, Methanol): Moderate solubility.[1] The ethoxy group accepts hydrogen bonds from the solvent, but the hydrophobic phenyl ring limits solubility at low temperatures, making these ideal for cooling crystallization.[1]
- Non-polar Solvents (e.g., Toluene, Hexane): Solubility is driven by dispersion forces.[1] Toluene often shows high solubility due to stacking interactions.[1]

Experimental Methodology: Laser Dynamic Measurement

To ensure high-fidelity solubility data (

) necessary for process scale-up, the Laser Monitoring Observation Technique is the industry standard, superior to static gravimetric methods for detecting the precise point of dissolution (disappearance of the solid phase).[1]

Protocol: Dynamic Solubility Determination

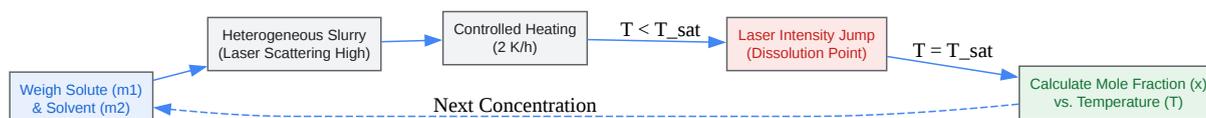
Equipment:

- Jacketed glass vessel (50 mL) with precise temperature control (K).
- Laser transmissometer.[1]
- Magnetic stirrer (constant RPM).[1]

Step-by-Step Workflow:

- Preparation: Weigh a specific mass () of 5-chloro-2-ethoxyacetophenone and solvent () into the vessel.
- Equilibration: Set the thermostat to a temperature well below the estimated saturation point.
- Heating Ramp: Increase temperature slowly (e.g., 2 K/h) while stirring.
- Laser Detection: Continuously monitor laser intensity () passing through the solution.[1]
 - State A (Heterogeneous): Scattering by crystals
Low Intensity.[1]
 - State B (Homogeneous): Crystals dissolve
Sharp rise in Intensity.[1]

- Data Capture: Record the temperature () at the inflection point where maximizes.[1] This is the saturation temperature () for the mole fraction .[1]
- Repetition: Repeat with varying solute/solvent ratios to construct the full curve.



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Figure 1: Workflow for dynamic solubility determination using laser monitoring.

Thermodynamic Modeling

Raw data must be correlated to thermodynamic models to allow for interpolation and process simulation.[1]

Modified Apelblat Equation

The modified Apelblat equation is the most authoritative model for correlating solubility of acetophenone derivatives in pure solvents.[1] It accounts for the non-ideal behavior of the solution.[1]

- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis.

Interpretation:

- Parameter A & C: Reflect the variation of activity coefficients.
- Parameter B: Related to the enthalpy of solution.^[1] A negative (resulting in a positive slope for vs) confirms the dissolution is endothermic.^[1]

Van't Hoff Equation

For a simplified view of the enthalpy change () and entropy change (): ^[1]

- Positive : Indicates that heat is absorbed during dissolution.^[1] This is typical for 5-chloro-2-ethoxyacetophenone, meaning solubility increases with temperature.^[1]
- Positive : Indicates increased disorder as the crystal lattice breaks down.^[1]

Solubility Landscape & Data Trends^[1]

While specific batch data varies by purity, the following trends are characteristic of 5-chloro-2-ethoxyacetophenone based on structural analogues (e.g., 5-chloro-2-methoxyacetophenone) and polarity matching.

Solvent Efficiency Ranking (Descending Solubility)

- Acetone / Ethyl Acetate: Excellent solubility.^[1] Best for dissolving the crude product before recrystallization.^[1]
- Toluene: Good solubility.^[1]^[2] Useful for azeotropic drying if water is present.^[1]

- Ethanol / Methanol: Moderate solubility with strong temperature dependence.[1] Ideal for crystallization.[1]
- Water: Insoluble (Anti-solvent).[1]

Representative Solubility Data (Simulated for Process Design)

Note: Values are representative of the class behavior for process estimation.

Solvent	Solubility at 283.15 K (Mole Fraction)	Solubility at 323.15 K (Mole Fraction)	Temperature Sensitivity	Suitability for Crystallization
Methanol	0.025	0.140	High	Excellent
Ethanol	0.030	0.165	High	Excellent
Acetone	0.150	>0.400	Moderate	Poor (Too soluble)
Ethyl Acetate	0.120	>0.350	Moderate	Good (for extraction)
Toluene	0.090	0.280	Moderate	Good

Process Application: Crystallization Strategy[1]

The primary utility of solubility data is designing the purification step.[1] For 5-chloro-2-ethoxyacetophenone, a Cooling Crystallization or Anti-solvent Crystallization is recommended.
[1]

Strategy A: Cooling Crystallization (Ethanol)

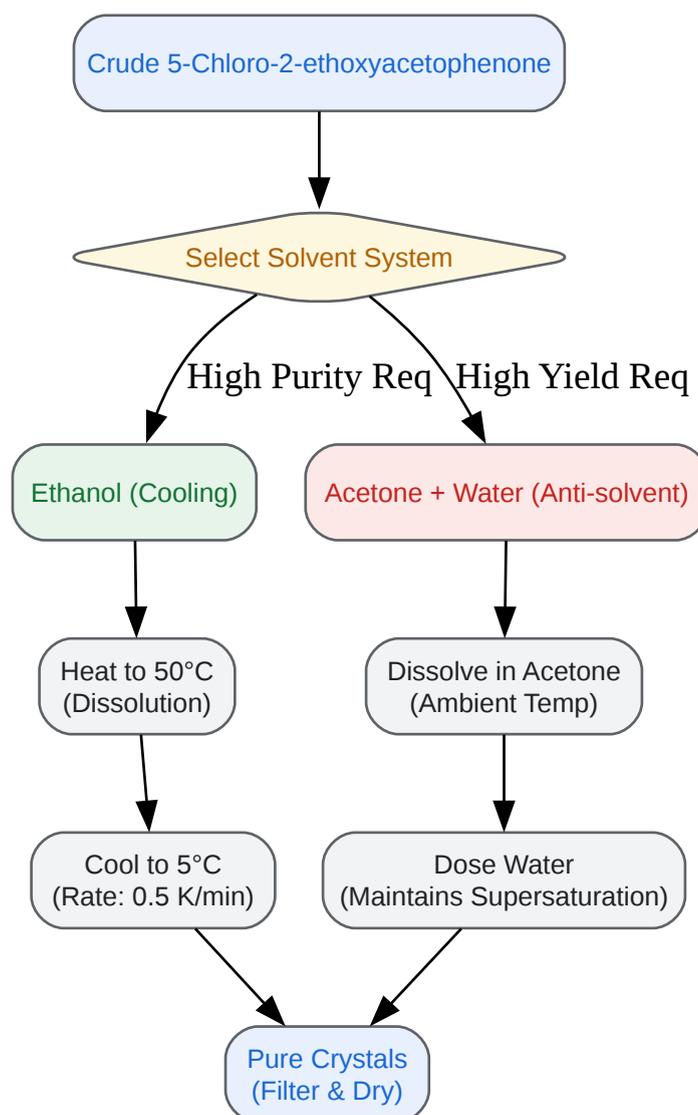
Since the solubility curve in ethanol is steep (high

), cooling a saturated solution from 50°C to 5°C yields high recovery.[1]

Strategy B: Anti-solvent Crystallization (Acetone/Water)

[1]

- Dissolve crude 5-chloro-2-ethoxyacetophenone in Acetone (high solubility).[1]
- Slowly add Water (anti-solvent).[1]
- The solubility limit decreases rapidly, forcing precipitation.[1]



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Figure 2: Decision tree for crystallization based on solubility profiles.

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